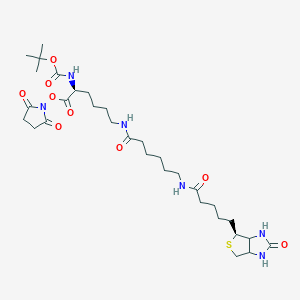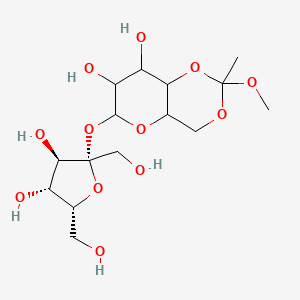
4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The chemical synthesis of 4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose involves the fusion of 1,2,3,4-tetra-O-acetyl-α-D-mannopyranose with catalytic amounts of toluene-p-sulphonic acid, leading to the isolation of the compound after deacetylation of the reaction mixture. Notably, the reaction selectively yields alpha-D-linked disaccharides without the formation of beta-D-linked counterparts. The process underscores the significance of catalyst choice and reaction conditions in directing the synthesis outcome towards desired oligosaccharide structures (O'brien et al., 1974).
Aplicaciones Científicas De Investigación
Microbial Mannosidases
Mannan, a significant constituent of hemicelluloses in softwoods, is hydrolyzed by mannan hydrolyzing enzymes, particularly β-mannosidases, which are essential for the complete depolymerization of mannan. These enzymes, produced predominantly by bacteria and fungi, exhibit activity across a broad pH and temperature range. Their production is mainly extracellular, facilitating various applications in biotechnology. The biotechnological applications of microbial mannosidases include bioethanol production, synthesis of alkyl glycosides, and potential pharmaceutical uses. This comprehensive review underscores the importance of understanding microbial mannosidases for their effective application in various industries (Chauhan & Gupta, 2017).
C-Mannosylation and Protein Diversity
C-Mannosylation in Proteins
C-mannosylation, a unique glycosylation process involving the attachment of a mannose molecule to the tryptophan residue in proteins, plays a crucial role in enhancing the structural and functional diversity of proteins. Despite its discovery in 1994, C-mannosylation remains underexplored, with limited structural information available. This review provides a thorough analysis of C-mannosylated protein structures and highlights the significance of the WXXW/WXXWXXW motif, the conserved arginine pairs, and the PXP motif in C-mannosylation sites. Understanding these structural elements can shed light on the functional implications of C-mannosylation in protein stability, secretion, and overall function, offering new avenues for biotechnological applications (Crine & Acharya, 2021).
Alginate Lyase: Enzyme Characteristics and Applications
Alginate Lyases
Alginate lyases, which degrade alginate, a copolymer of alpha-L-guluronate and beta-D-mannuronate, are gaining attention for their potential in various industrial, agricultural, and medical applications. These enzymes have been isolated from a diverse range of sources, including algae, marine invertebrates, and microorganisms. The review catalogs the major characteristics of alginate lyases, their enzymatic analysis methods, biological roles, and potential applications. With ongoing advancements in structural biology, alginate lyases are poised for increased utilization in engineering novel alginate polymers for a wide array of applications (Wong, Preston, & Schiller, 2000).
Propiedades
IUPAC Name |
[(2R,3R,4S,5S)-4,5,6-triacetyloxy-3-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25+,26+,27?,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTQVEKSRLZRSX-RYHUJPKISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose Tetraacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)




![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)


